[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine
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Overview
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopentyl group attached to the pyrazole ring and an ethylamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then alkylated with ethylamine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-4-yl)methylamine, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propannitril
- 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- ®-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the cyclopentyl group and ethylamine moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazole derivatives and make it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H19N3/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
DSCHOXNNYJJCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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